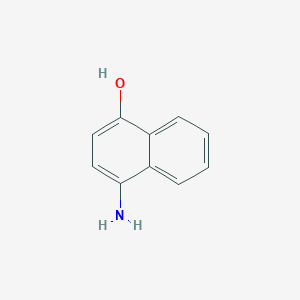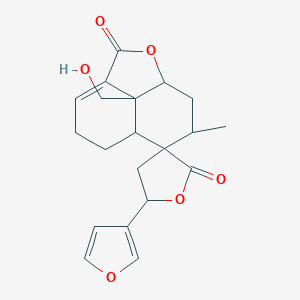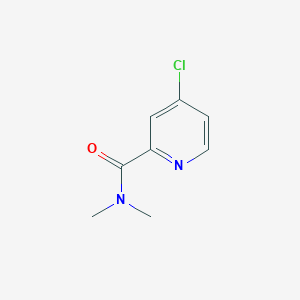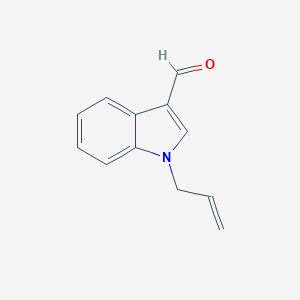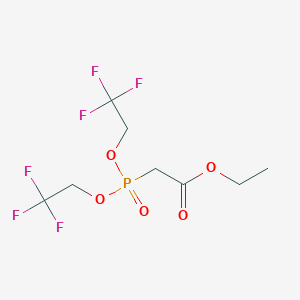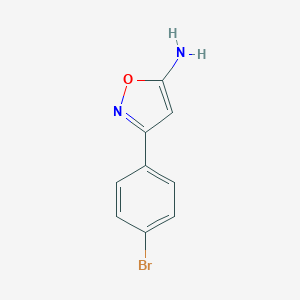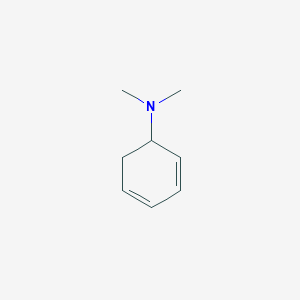
N,N-dimethylcyclohexa-2,4-dien-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylcyclohexa-2,4-dien-1-amine, also known as DMCHA, is a cyclic amine that has been widely used in scientific research. DMCHA has a unique chemical structure that allows it to interact with biological systems in a variety of ways.
Mecanismo De Acción
N,N-dimethylcyclohexa-2,4-dien-1-amine's mechanism of action is not completely understood, but it is believed to act on the central nervous system by modulating neurotransmitter release and receptor activity. It has been shown to interact with GABA, serotonin, and dopamine receptors, among others. N,N-dimethylcyclohexa-2,4-dien-1-amine's unique chemical structure allows it to interact with these receptors in a way that is different from other compounds, making it a valuable tool in the study of neurotransmitter systems.
Efectos Bioquímicos Y Fisiológicos
N,N-dimethylcyclohexa-2,4-dien-1-amine has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters, such as serotonin and dopamine, in the brain. It has also been shown to have antioxidant properties and to protect against oxidative stress. N,N-dimethylcyclohexa-2,4-dien-1-amine has been found to have anxiolytic and antidepressant effects in animal models, and it has been suggested that it may have potential in the treatment of anxiety and depression in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-dimethylcyclohexa-2,4-dien-1-amine has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has a unique chemical structure that allows it to interact with biological systems in a variety of ways. However, there are also limitations to its use. N,N-dimethylcyclohexa-2,4-dien-1-amine can be difficult to work with due to its low solubility in water, and it can be toxic at high doses. Researchers must take care to use appropriate safety precautions when working with N,N-dimethylcyclohexa-2,4-dien-1-amine.
Direcciones Futuras
There are several future directions for research on N,N-dimethylcyclohexa-2,4-dien-1-amine. One area of interest is the development of new N,N-dimethylcyclohexa-2,4-dien-1-amine derivatives with improved pharmacological properties. Another area of interest is the study of N,N-dimethylcyclohexa-2,4-dien-1-amine's effects on different neurotransmitter systems and its potential for the treatment of various neurological disorders. Additionally, the use of N,N-dimethylcyclohexa-2,4-dien-1-amine as a tool in the study of neurotransmitter systems and drug discovery is an area of ongoing research.
Conclusion:
N,N-dimethylcyclohexa-2,4-dien-1-amine is a valuable tool in scientific research due to its unique chemical structure and wide range of biological activities. Its use in the study of neurotransmitter systems and drug discovery has led to important discoveries in the field of neuropharmacology. While there are limitations to its use, N,N-dimethylcyclohexa-2,4-dien-1-amine's potential for the treatment of neurological disorders and its use as a tool in the study of neurotransmitter systems make it an important area of ongoing research.
Métodos De Síntesis
N,N-dimethylcyclohexa-2,4-dien-1-amine can be synthesized through a multistep process that involves the reaction of cyclohexanone with dimethylamine, followed by cyclization and reduction. This method has been used successfully in many laboratories to produce high-quality N,N-dimethylcyclohexa-2,4-dien-1-amine.
Aplicaciones Científicas De Investigación
N,N-dimethylcyclohexa-2,4-dien-1-amine has been used in a variety of scientific research applications, including drug discovery, neuropharmacology, and toxicology. It has been found to have a wide range of biological activities, including anticonvulsant, antidepressant, and anxiolytic effects. N,N-dimethylcyclohexa-2,4-dien-1-amine has also been shown to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propiedades
Número CAS |
119015-41-7 |
|---|---|
Nombre del producto |
N,N-dimethylcyclohexa-2,4-dien-1-amine |
Fórmula molecular |
C8H13N |
Peso molecular |
123.2 g/mol |
Nombre IUPAC |
N,N-dimethylcyclohexa-2,4-dien-1-amine |
InChI |
InChI=1S/C8H13N/c1-9(2)8-6-4-3-5-7-8/h3-6,8H,7H2,1-2H3 |
Clave InChI |
PJJUTQNCPQHMRH-UHFFFAOYSA-N |
SMILES |
CN(C)C1CC=CC=C1 |
SMILES canónico |
CN(C)C1CC=CC=C1 |
Sinónimos |
2,4-Cyclohexadien-1-ylamine,N,N-dimethyl-(6CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B40231.png)
![3,3-Bis(methylsulfanyl)-1-[3-(trifluoromethyl)phenyl]prop-2-EN-1-one](/img/structure/B40233.png)
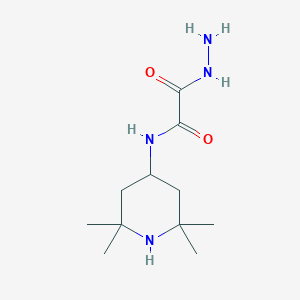
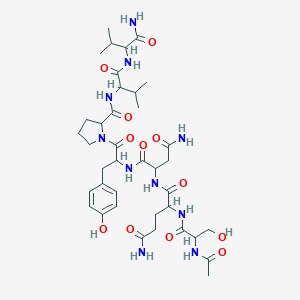
![1-(2,3-Dihydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B40239.png)
